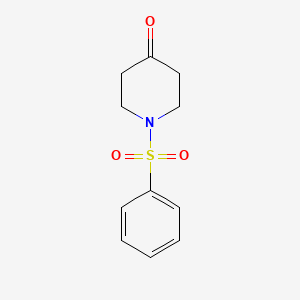

1-(Phenylsulfonyl)piperidin-4-one

Overview

Description

“1-(Phenylsulfonyl)piperidin-4-one” is a chemical compound with the molecular formula C11H16N2O2S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are known to exhibit various biological activities and are used in different therapeutic applications .

Synthesis Analysis

Piperidin-4-one derivatives can be synthesized by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones can be synthesized by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring which is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidin-4-one derivatives have been found to exhibit significant antimicrobial activity when compared with ampicillin and antifungal activity when compared with terbinafine .

Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It has a molecular weight of 240.32200 .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

A series of derivatives of 1-(Phenylsulfonyl)piperidin-4-one have been synthesized and evaluated for their enzyme inhibition activities. These compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurological disorders like Alzheimer's disease. Molecular docking studies were conducted to understand their binding interactions with these human proteins (Khalid, Rehman, & Abbasi, 2014).

Synthesis and Antibacterial Study

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This indicates potential applications of this compound derivatives in developing new antibacterial agents (Khalid et al., 2016).

Synthesis and Biological Evaluation

Research on 1,3,4-Oxadiazole bearing compounds, including derivatives of this compound, highlighted their biological activities. These compounds were evaluated for their inhibitory activity against the BChE enzyme, and molecular docking studies were conducted to determine their binding affinity and orientation in active sites of human BChE protein, suggesting potential pharmaceutical applications (Khalid, Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).

Synthesis of Bioactive Sulfonamides

A study on the synthesis of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and Naryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showed that these compounds exhibited promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. This research contributes to the development of novel compounds with potential therapeutic applications in treating diseases related to cholinesterase enzymes (Khalid, 2012).

Polymer-based Applications

The compound has been used in the synthesis of a hyperbranched polymer with a 100% degree of branching, using 1-(3-phenoxypropyl)piperidine-4-one as a monomer. This innovative approach in polymer science highlights the versatility of this compound in materials science, particularly in creating novel polymeric structures with potentially unique properties (Sinananwanich, Higashihara, & Ueda, 2009).

Safety and Hazards

The safety data sheet for a similar compound, “1-(Phenylsulfonyl)piperidin-4-amine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications and are considered an essential heterocyclic system in the production of drugs . The present study reveals that these compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 1-(phenylsulfonyl)piperidin-4-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to significant changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

1-(benzenesulfonyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFJLRBPKDRCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

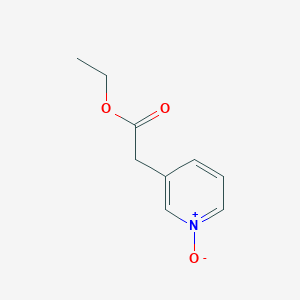

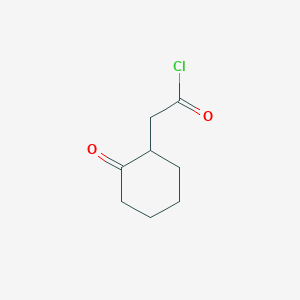

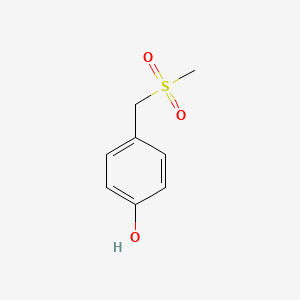

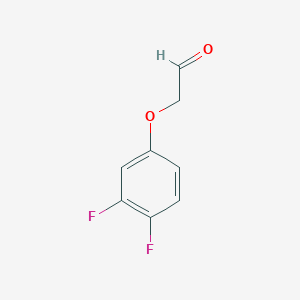

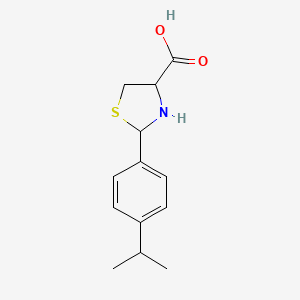

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)

![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)